PAR-4 Agonist Peptide, amide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

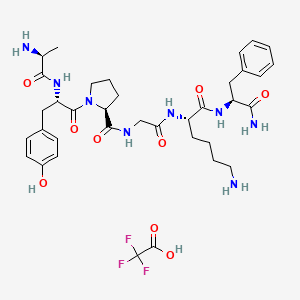

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7)/t21-,25-,26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJLFVICWHITH-HKJXYENISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49F3N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PAR-4 Agonist Peptide Amide TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) critically involved in hemostasis, thrombosis, and inflammation. Its unique activation mechanism, involving proteolytic cleavage by enzymes like thrombin, has made it a compelling target for therapeutic intervention. Synthetic agonist peptides, such as PAR-4 agonist peptide amide TFA, mimic the endogenous tethered ligand to selectively activate the receptor, providing powerful tools for studying its function and for drug development. This guide provides a comprehensive overview of the molecular mechanisms underlying PAR-4 activation by agonist peptides, detailing the downstream signaling cascades, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to Protease-Activated Receptor 4 (PAR-4)

PAR-4 is a seven-transmembrane receptor belonging to the protease-activated receptor family. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[1]

PAR-4 is prominently expressed in platelets, but also found in various other cells including vascular smooth muscle cells, endothelial cells, and neurons.[1][2] In human platelets, PAR-4, along with PAR-1, is a key receptor for thrombin, the most potent platelet agonist. While PAR-1 activation leads to a rapid and transient signal, PAR-4 activation mediates a more prolonged and sustained signaling response, which is crucial for stable thrombus formation.[3] This kinetic difference provides a therapeutic window for selectively targeting PAR-4 to potentially reduce thrombosis with a lower risk of bleeding.

Mechanism of Activation by PAR-4 Agonist Peptide Amide TFA

PAR-4 agonist peptide amide TFA is a synthetic peptide designed to mimic the tethered ligand sequence of PAR-4. A commonly used PAR-4 agonist peptide is AYPGKF-NH2.[4] These peptides can directly bind to and activate PAR-4 without the need for proteolytic cleavage, making them selective activators of the receptor. This selectivity is a key advantage for research, as it allows for the specific interrogation of PAR-4 signaling pathways without activating other PAR family members.

The binding of the agonist peptide to the extracellular loop 2 of PAR-4 induces a conformational change in the receptor. This change facilitates the coupling of intracellular heterotrimeric G proteins, initiating downstream signaling cascades.

Downstream Signaling Pathways

Upon activation by an agonist peptide, PAR-4 couples to two primary G protein families: Gq and G12/13. It does not couple to the Gi/o pathway. These pathways can be activated simultaneously and lead to a variety of cellular responses.

Gq-Mediated Signaling Pathway

The Gq pathway is a classical signaling cascade for many GPCRs, leading to an increase in intracellular calcium.

-

Activation of Phospholipase Cβ (PLCβ): The activated Gαq subunit binds to and activates PLCβ.

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.

-

Activation of Downstream Effectors: The rise in intracellular calcium and the presence of DAG activate various downstream proteins, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2. These kinases go on to phosphorylate a multitude of cellular substrates, leading to physiological responses like platelet aggregation and secretion.

Gq-Mediated Signaling Pathway of PAR-4.

G12/13-Mediated Signaling Pathway

The G12/13 pathway is primarily involved in regulating the actin cytoskeleton and cell shape changes.

-

Activation of RhoGEFs: The activated Gα12/13 subunit recruits and activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

Activation of RhoA: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active state.

-

Activation of ROCK: Active RhoA-GTP binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK).

-

Cytoskeletal Reorganization: ROCK phosphorylates various substrates that lead to actin-myosin contraction and cytoskeletal reorganization, resulting in changes in cell shape and motility.

G12/13-Mediated Signaling Pathway of PAR-4.

β-Arrestin-Mediated Signaling and Biased Agonism

In addition to G protein-mediated signaling, PAR-4 activation can also lead to the recruitment of β-arrestins. β-arrestins are involved in receptor desensitization, internalization, and can also act as scaffolds for other signaling proteins, leading to G protein-independent signaling. The concept of "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream pathways (e.g., G protein vs. β-arrestin). Studies with peptide libraries derived from the canonical PAR-4 agonist peptide have identified biased agonists that selectively activate either Gq/11-coupled calcium signaling or β-arrestin recruitment, highlighting the complexity of PAR-4 signaling.

Quantitative Data

The potency of PAR-4 agonist peptides can be quantified by their half-maximal effective concentration (EC50) in various functional assays.

| Agonist Peptide | Assay | Cell Type/System | EC50 (µM) | Reference |

| AYPGKF-NH2 | Platelet Aggregation | Human Platelet-Rich Plasma | 56 | |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | Human Platelet-Rich Plasma | 3.4 | |

| GYPGQV-NH2 | Relaxation of Rat Aorta | Rat Aortic Tissue | 300-400 | |

| GYPGKF-NH2 | Relaxation of Rat Aorta | Rat Aortic Tissue | 300-400 | |

| Thrombin | Calcium Mobilization (PAR-4 mediated) | PAR1-desensitized Platelets | 0.015 |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

PRP Preparation: Draw whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).

-

Aggregation Measurement:

-

Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Incubate at 37°C for a few minutes to equilibrate.

-

Add the PAR-4 agonist peptide amide TFA at the desired concentration.

-

Record the change in light transmittance over time. The maximum aggregation is expressed as a percentage.

-

Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular calcium concentration in response to receptor activation using a fluorescent calcium indicator.

Protocol:

-

Cell Culture: Culture cells expressing PAR-4 (e.g., HEK293 cells transfected with PAR-4) in appropriate media.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane.

-

Washing: Gently wash the cells to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader or use a fluorometer.

-

Establish a baseline fluorescence reading.

-

Inject the PAR-4 agonist peptide amide TFA.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

RhoA Activation Assay (Pull-Down Assay)

This assay specifically measures the amount of active, GTP-bound RhoA in cell lysates.

Protocol:

-

Cell Lysis: Lyse cells treated with or without the PAR-4 agonist in a lysis buffer containing protease inhibitors.

-

Incubation with Rhotekin-RBD Beads: The active, GTP-bound form of RhoA specifically binds to the Rho-binding domain (RBD) of its effector protein, Rhotekin. Incubate the cell lysates with agarose beads coupled to the Rhotekin-RBD.

-

Pull-Down and Washing: Centrifuge to pull down the beads, which are now bound to active RhoA. Wash the beads several times to remove non-specifically bound proteins.

-

Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific for RhoA to detect the amount of activated RhoA.

Conclusion

PAR-4 agonist peptide amide TFA serves as an invaluable tool for dissecting the complex signaling network downstream of PAR-4 activation. By selectively engaging the receptor, these peptides have illuminated the distinct roles of the Gq and G12/13 pathways in mediating cellular responses such as platelet aggregation, cytoskeletal rearrangement, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate PAR-4 as a promising therapeutic target for a range of cardiovascular and inflammatory diseases. The continued exploration of biased agonism at PAR-4 holds the potential for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

PAR-4 signaling pathway in human platelets

An In-depth Technical Guide to the PAR-4 Signaling Pathway in Human Platelets

Introduction

Platelets are critical mediators of hemostasis and thrombosis. Their activation is a tightly regulated process initiated by various agonists, among which thrombin is the most potent.[1][2] Thrombin exerts its effects on human platelets primarily through the activation of two G-protein coupled receptors (GPCRs): Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[1][3][4] While both are activated by thrombin, they exhibit distinct signaling kinetics and play complementary roles. PAR1, a high-affinity receptor, is responsible for the initial, rapid platelet response to low thrombin concentrations. In contrast, PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation but mediates a more sustained and prolonged signaling output.

This prolonged signaling makes PAR4 crucial for the stabilization of platelet aggregates and the propagation of thrombus formation. Consequently, PAR4 has emerged as a promising therapeutic target for the development of novel antiplatelet agents that could potentially offer a safer alternative to existing therapies by preventing occlusive thrombosis while preserving initial hemostasis. This guide provides a comprehensive overview of the , detailing its activation mechanism, downstream effectors, functional outcomes, and the experimental protocols used for its investigation.

PAR-4 Activation Mechanism

PARs are activated by a unique proteolytic mechanism. Thrombin, or other proteases like cathepsin G and plasmin, cleaves the N-terminal exodomain of the PAR4 receptor. This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence AYPGKF-NH₂ in humans). This tethered ligand then binds intramolecularly to the second extracellular loop of the receptor, inducing a conformational change that triggers intracellular G-protein signaling.

While PAR1 activation is facilitated by a high-affinity thrombin binding site (exosite I), PAR4 lacks this domain and its activation is more dependent on thrombin's exosite II. This difference in interaction contributes to the ~10-fold higher concentration of thrombin required to activate PAR4 compared to PAR1.

Caption: Mechanism of PAR-4 activation by thrombin cleavage.

Core Downstream Signaling Pathways

Upon activation, PAR4 couples to heterotrimeric G-proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.

3.1 Gq Pathway: The Gq pathway is central to PAR4-mediated platelet activation.

-

PLCβ Activation: The Gαq subunit activates Phospholipase Cβ (PLCβ).

-

IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor on the dense tubular system (the platelet's endoplasmic reticulum), causing the release of stored Ca²⁺ into the cytoplasm. This results in a robust and sustained elevation of intracellular calcium, a hallmark of PAR4 signaling.

-

PKC Activation: DAG and elevated Ca²⁺ synergistically activate Protein Kinase C (PKC). Activated PKC phosphorylates numerous substrate proteins, such as pleckstrin, which is a key step leading to granule secretion and integrin activation.

3.2 G12/13 Pathway: The G12/13 pathway is primarily involved in regulating platelet shape change.

-

RhoGEF Activation: The Gα12/13 subunits activate Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs, in turn, activate the small GTPase RhoA. RhoA activation is critical for the cytoskeletal rearrangements that drive the change from a discoid to a spherical shape with filopodia, an early event in platelet activation.

Caption: Core Gq and G12/13 signaling cascades downstream of PAR-4.

Receptor Crosstalk and Signal Integration

PAR4 signaling does not occur in isolation. It is integrated with signals from other key platelet receptors.

-

PAR1: In human platelets, PAR1 and PAR4 form stable heterodimers. Upon thrombin stimulation, high-affinity PAR1 is activated first, triggering a rapid, transient signal. This initial activation can act as a cofactor, facilitating the subsequent cleavage and activation of PAR4 by thrombin, which then drives the sustained phase of platelet activation.

-

P2Y12: The ADP receptor P2Y12 works in synergy with PAR4. Following activation, PAR4 and P2Y12 can form heterodimers and cooperate to recruit arrestin-2, leading to PI3K-dependent Akt activation. This pathway is crucial for amplifying and stabilizing the platelet response, contributing to irreversible aggregation.

Caption: Crosstalk between PAR-4, PAR-1, and P2Y12 receptors.

Quantitative Data on PAR-4 Signaling

The study of PAR-4 relies on specific agonists and antagonists at defined concentrations. The relative potencies and concentrations required for platelet activation highlight the differences between PAR-1 and PAR-4.

| Compound | Target | Type | Effective Concentration / IC₅₀ / EC₅₀ | Reference |

| α-Thrombin | PAR1 & PAR4 | Agonist | EC₅₀ for PAR4 activation: ~0.7 nM | |

| PAR1 | Agonist | Activates platelets at < 1 nM | ||

| PAR4 | Agonist | Requires > 2-5 nM for significant activation | ||

| AYPGKF-NH₂ | PAR4 | Agonist | 25 µM - 500 µM for maximal activation | |

| SFLLRN (TRAP-6) | PAR1 | Agonist | ~1-10 µM | |

| YD-3 | PAR4 | Antagonist | Selectively inhibits PAR4-induced aggregation | |

| BMS-986120 | PAR4 | Antagonist | IC₅₀ < 10 nM | |

| ML354 | PAR4 | Antagonist | IC₅₀ = 140 nM | |

| Vorapaxar | PAR1 | Antagonist | Used to isolate PAR4-specific effects |

Key Experimental Protocols

Investigating the PAR-4 pathway involves a series of standardized procedures to isolate platelets and measure specific functional responses.

6.1 Preparation of Washed Human Platelets This protocol ensures a pure platelet suspension, free from plasma proteins and other blood cells.

-

Blood Collection: Draw whole blood from healthy, consenting volunteers into tubes containing an anticoagulant like sodium citrate (e.g., 3.2% or 129 mM).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white cells, and PRP at the top.

-

Platelet Isolation: Carefully collect the upper PRP layer. To prevent premature activation, add an inhibitor like prostacyclin (PGI₂, 0.1 µg/mL) or apyrase (1 U/mL).

-

Washing: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Resuspension: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a modified Tyrode's-HEPES buffer (e.g., 129 mM NaCl, 2.9 mM KCl, 12 mM NaHCO₃, 20 mM HEPES, 1 mM MgCl₂, 5 mM glucose, pH 7.3).

-

Final Count: Repeat the wash step once more. Finally, resuspend the platelets in the buffer and count them using a cell counter. Adjust the concentration to the desired level for the specific assay (e.g., 1.5-3.0 x 10⁸ platelets/mL).

6.2 Platelet Aggregation Assay (Light Transmission Aggregometry - LTA) LTA is the gold standard for measuring platelet aggregation.

-

Preparation: Place an aliquot of washed platelets (e.g., 250 µL at 1.5 x 10⁸/mL) into a glass cuvette with a stir bar. Allow it to equilibrate at 37°C in a lumi-aggregometer.

-

Inhibitor Incubation (if applicable): Add the PAR4 antagonist or vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 5-20 minutes).

-

Agonist Addition: Add the agonist (e.g., thrombin or PAR4-AP) to induce aggregation.

-

Measurement: The aggregometer records the increase in light transmission through the platelet suspension as platelets clump together. The response is typically recorded for 5-10 minutes.

6.3 Flow Cytometry for Activation Markers This technique quantifies the surface expression of activation-dependent markers on individual platelets.

-

Platelet Preparation: Use washed platelets or PRP diluted in Tyrode's buffer (e.g., to 1.5 x 10⁷ cells/mL).

-

Antibody Staining: Add fluorescently-conjugated antibodies against activation markers. Common markers include:

-

P-selectin (CD62P): A marker for alpha-granule secretion.

-

PAC-1: An antibody that specifically binds to the activated conformation of the αIIbβ3 integrin.

-

-

Activation: Add the PAR4 agonist and incubate at room temperature for 10-20 minutes.

-

Fixation: Stop the reaction by adding 1% paraformaldehyde.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from thousands of individual platelet events. The mean fluorescence intensity (MFI) reflects the level of marker expression.

6.4 Intracellular Calcium Mobilization Assay This assay measures the changes in cytoplasmic calcium concentration following receptor activation.

-

Dye Loading: Incubate PRP with a calcium-sensitive fluorescent dye, such as Fura-2/AM (e.g., 3 µM), for 45 minutes at room temperature.

-

Platelet Washing: Prepare washed platelets from the dye-loaded PRP as described in section 6.1.

-

Measurement: Place the Fura-2-loaded platelets in a quartz cuvette in a spectrofluorometer at 37°C.

-

Stimulation: Add the PAR4 agonist and record the fluorescence emission (at ~510 nm) with alternating excitation wavelengths (340 nm and 380 nm).

-

Analysis: The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration.

Caption: General experimental workflow for studying platelet function.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of PAR-4 Agonist Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Protease-Activated Receptor 4 (PAR-4) agonist peptides. It is designed to serve as a comprehensive resource, detailing the underlying biological pathways, experimental protocols, and quantitative data essential for researchers in the field of drug discovery and development.

Introduction to Protease-Activated Receptor 4 (PAR-4)

Protease-Activated Receptor 4 (PAR-4) is a member of the G-protein-coupled receptor (GPCR) superfamily, a class of receptors that play crucial roles in cellular signaling.[1] Discovered in the 1990s, PAR-4 is the most recent addition to the PAR family.[2] A unique feature of PARs is their activation mechanism: proteolytic cleavage of the N-terminal domain by serine proteases, such as thrombin, unmasks a new N-terminus that acts as a "tethered ligand."[1][2] This tethered ligand then binds to the receptor's extracellular loops, initiating a conformational change that triggers intracellular signaling cascades.[3]

PAR-4 is expressed in a variety of human tissues and cells, including platelets, immune cells, smooth muscle cells, and endothelial cells. Its activation is implicated in a range of physiological and pathological processes, including thrombosis, inflammation, and cancer. In human platelets, PAR-4, along with PAR-1, is a key receptor for thrombin, the most potent platelet agonist. While PAR-1 activation leads to a rapid and transient signaling response, PAR-4 activation results in a more sustained signal, crucial for the stabilization of thrombus formation. This distinct signaling kinetic makes PAR-4 an attractive target for the development of novel antiplatelet therapies.

PAR-4 Agonist Peptides: Discovery and Structure

To study the function of PAR-4 independently of its activating proteases, synthetic peptides that mimic the tethered ligand sequence have been developed. These peptides act as selective agonists, directly activating the receptor without the need for proteolytic cleavage.

The first generation of PAR-4 agonist peptides was derived from the tethered ligand sequences of human and mouse PAR-4:

-

GYPGQV-NH2: Derived from the human PAR-4 tethered ligand sequence.

-

GYPGKF-NH2: Derived from the mouse PAR-4 tethered ligand sequence.

While these peptides were instrumental in early studies, they exhibited relatively low potency. A significant advancement came with the discovery of AYPGKF-NH2 , a more potent analog identified through an alanine scan of the mouse PAR-4 sequence. This peptide has become a widely used tool for investigating PAR-4 function. More recently, a biased phage-display peptide library approach led to the identification of an even more potent agonist, A-Phe(4-F)-PGWLVKNG .

Quantitative Data on PAR-4 Agonist Peptides

The following table summarizes the quantitative data for various PAR-4 agonist peptides, primarily focusing on their half-maximal effective concentration (EC50) in different functional assays. EC50 values represent the concentration of an agonist that gives 50% of the maximal response. Note: Binding affinities (Ki values) for PAR-4 agonist peptides are not widely reported in the currently available literature.

| Peptide Sequence | Modification | Assay | Cell/Tissue Type | EC50 | Reference |

| GYPGQV-NH2 | C-terminal amidation | Platelet Aggregation | Human Platelets | ~500 µM | |

| GYPGKF-NH2 | C-terminal amidation | Platelet Aggregation | Rat Platelets | ~40 µM | |

| AYPGKF-NH2 | N-terminal Alanine substitution, C-terminal amidation | Platelet Aggregation | Rat Platelets | ~15 µM | |

| AYPGKF-NH2 | N-terminal Alanine substitution, C-terminal amidation | Calcium Mobilization | PAR-4 expressing cells | 5-100 µM | |

| A-Phe(4-F)-PGWLVKNG | Phenylalanine (4-Fluoro) substitution, C-terminal amidation | Platelet Aggregation | Human Platelet-Rich Plasma | 3.4 µM | |

| A-Phe(4-F)-PGWLVKNG | Phenylalanine (4-Fluoro) substitution, C-terminal amidation | Calcium Mobilization | HEK293-PAR4 cells | 2.3 µM | |

| AYPGWLVKNG | C-terminal amidation | Calcium Mobilization | HEK293-PAR4 cells | 4.8 µM |

PAR-4 Signaling Pathways

Activation of PAR-4 by its agonists initiates intracellular signaling cascades primarily through two major G-protein pathways: Gq and G12/13. Unlike some other PARs, PAR-4 does not couple to the Gi signaling pathway.

-

Gq Pathway: Upon activation, PAR-4 couples to Gq, which in turn activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to cellular responses such as platelet granule secretion and integrin activation.

-

G12/13 Pathway: PAR-4 also couples to G12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to changes in cell shape, such as those observed during platelet activation.

Caption: PAR-4 Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional characterization of PAR-4 agonist peptides.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing PAR-4 agonist peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminally amidated peptides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (the C-terminal residue of the peptide) in DMF. Add the coupling reagent and base, and allow to pre-activate for a few minutes. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, and wash the pellet several times with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Peptide Purification and Characterization

The crude synthetic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Purification (RP-HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

Characterization (Mass Spectrometry):

-

Analyze the purified fractions by MALDI-TOF or ESI-MS to confirm the molecular weight of the synthesized peptide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells stably expressing PAR-4 (or other suitable cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding: Seed the PAR-4 expressing cells into 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Agonist Addition: Automatically inject the PAR-4 agonist peptide at various concentrations into the wells.

-

Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Platelet Aggregation Assay

This assay measures the ability of PAR-4 agonists to induce platelet aggregation, a key function of activated platelets.

Materials:

-

Freshly drawn human blood from healthy, drug-free donors

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

PAR-4 agonist peptide solutions

-

Platelet aggregometer

Protocol:

-

PRP Preparation: Centrifuge the anticoagulated blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Baseline and Calibration: Use PPP to set the 100% aggregation baseline in the aggregometer cuvettes. Use the adjusted PRP to set the 0% aggregation baseline.

-

Aggregation Measurement: Add a known volume of adjusted PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C. After a brief incubation, add the PAR-4 agonist peptide at the desired concentration.

-

Recording: Record the change in light transmittance as the platelets aggregate.

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmittance. Generate dose-response curves by testing a range of agonist concentrations to determine the EC50.

Workflow for PAR-4 Agonist Peptide Discovery

The discovery and development of novel PAR-4 agonist peptides typically follows a structured workflow, from initial screening to lead optimization and in vivo testing.

References

- 1. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Features of PAR-4 Agonist Peptide Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features, signaling pathways, and experimental evaluation of Protease-Activated Receptor 4 (PAR-4) agonist peptide amides. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of PAR-4 and the development of novel therapeutics targeting this receptor.

Introduction to PAR-4 and its Agonist Peptides

Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminal domain, which unmasks a "tethered ligand" that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand sequence can act as agonists and are invaluable tools for studying PAR-4 function.[1] These agonist peptides are typically amidated at the C-terminus to neutralize the negative charge of the carboxyl group, thereby increasing stability and mimicking the native protein structure.[2]

The archetypal PAR-4 agonist peptide amide is derived from the tethered ligand sequence of human PAR-4, GYPGQV-NH2.[1] However, a more potent and widely used analog is AYPGKF-NH2, which exhibits a significantly higher affinity for the receptor.[3][4] Further optimization of this sequence has led to the development of even more potent agonists, such as A-Phe(4-F)-PGWLVKNG, which is approximately 16-fold more potent than AYPGKF-NH2 in platelet aggregation assays.

Structural Features and Structure-Activity Relationships

The biological activity of PAR-4 agonist peptide amides is highly dependent on their amino acid sequence. Structure-activity relationship (SAR) studies have revealed key residues and modifications that influence potency and selectivity.

Core Amino Acid Sequence

The hexapeptide sequence forms the core of most PAR-4 agonist peptides. Alanine scanning and targeted amino acid substitutions have elucidated the importance of each position.

-

Position 1 (N-terminus): Substitution of Glycine (G) with Alanine (A) in the native sequence (GYPGKF-NH2) to yield AYPGKF-NH2 resulted in an approximately 10-fold increase in potency.

-

Position 2: The Tyrosine (Y) at this position is critical for selectivity. Substitution with Phenylalanine (F) or p-fluorophenylalanine can introduce PAR-1 agonist activity.

-

Positions 3-5 (Pro-Gly-Lys): This region is important for maintaining the conformational structure required for receptor binding and activation.

-

Position 6 (C-terminus): The Phenylalanine (F) at the C-terminus contributes to the overall affinity of the peptide.

C-Terminal Amidation

The amidation of the C-terminal carboxyl group is a critical structural feature. This modification removes the negative charge, which can interfere with receptor interaction and reduces susceptibility to enzymatic degradation, thereby enhancing the peptide's stability and biological activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the potency of various PAR-4 agonist peptide amides in different functional assays.

| Peptide Sequence | Assay Type | Cell/System Type | EC50 Value | Reference |

| GYPGQV-NH2 | Inositol Phosphate Formation | COS cells expressing PAR-4 | ~500 µM | |

| GYPGKF-NH2 | Platelet Aggregation | Human Platelets | >100 µM | |

| AYPGKF-NH2 | Platelet Aggregation | Human Platelets | ~15 µM | |

| AYPGKF-NH2 | Calcium Mobilization | HEK293 cells expressing PAR-4 | 5 - 100 µM | |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | Human Platelet-Rich Plasma | 3.4 µM |

PAR-4 Signaling Pathways

Activation of PAR-4 by its agonist peptide amides initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 G proteins.

Gq-Mediated Pathway

The Gq pathway is the primary signaling route for PAR-4.

-

Phospholipase C (PLC) Activation: The Gαq subunit activates PLCβ.

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate PKC.

G12/13-Mediated Pathway

PAR-4 also couples to G12/13, which activates the RhoA signaling pathway.

-

RhoGEF Activation: The Gα12/13 subunit activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

ROCK Activation: Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which in turn phosphorylates various downstream targets to regulate cytoskeletal changes and other cellular responses.

Caption: PAR-4 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PAR-4 agonist peptide amides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a PAR-4 agonist peptide amide such as AYPGKF-NH2.

Materials:

-

Rink Amide AM resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (F, K, G, P, Y, A).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification and Characterization:

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Caption: Solid-Phase Peptide Synthesis Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR-4 activation in a cell line expressing the receptor (e.g., HEK293-PAR4).

Materials:

-

HEK293 cells stably expressing human PAR-4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

PAR-4 agonist peptide amide stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding:

-

Seed HEK293-PAR4 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

-

Aspirate the culture medium from the cells and wash once with assay buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Cell Washing:

-

Aspirate the loading solution and wash the cells twice with 100 µL of assay buffer.

-

After the final wash, leave 100 µL of assay buffer in each well.

-

-

Fluorescence Measurement:

-

Place the cell plate in a fluorescence plate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Use the automated injector to add 50 µL of the PAR-4 agonist peptide amide solution (at 3x the final desired concentration) to the wells.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of a maximal concentration of a known agonist (100%) and buffer alone (0%).

-

Plot the normalized response against the log of the agonist concentration to determine the EC50 value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of PAR-4 agonist peptide amides to induce platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

PAR-4 agonist peptide amide stock solution

-

Saline

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

-

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Place the cuvette in the sample well and start the stirrer (e.g., 900-1200 rpm).

-

Record the baseline for 1-2 minutes.

-

Add 50 µL of the PAR-4 agonist peptide amide solution (at 10x the final desired concentration) or saline (vehicle control) to the PRP.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Plot the maximum aggregation against the log of the agonist concentration to determine the EC50 value.

-

Caption: Light Transmission Aggregometry Workflow.

Conclusion

This technical guide has provided a detailed overview of the structural features, signaling mechanisms, and experimental evaluation of PAR-4 agonist peptide amides. A thorough understanding of these aspects is essential for the rational design and development of novel modulators of PAR-4 activity for therapeutic applications in thrombosis and other related disorders. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating further investigation into the complex biology of PAR-4.

References

- 1. Cloning and characterization of human protease-activated receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Downstream Effectors of PAR-4 Activation in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 4 (PAR-4), a G protein-coupled receptor, plays a significant, albeit sometimes overlooked, role in endothelial cell pathophysiology. While PAR-1 is often considered the primary thrombin receptor on endothelial cells, PAR-4 activation, particularly under conditions of high protease concentrations, triggers a distinct set of downstream signaling cascades. These pathways modulate crucial cellular processes, including inflammation, apoptosis, endothelial barrier integrity, and angiogenesis. This technical guide provides an in-depth exploration of the downstream effectors of PAR-4 activation in endothelial cells, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling pathways to aid researchers and drug development professionals in this field.

Core Signaling Pathways

Activation of PAR-4 in endothelial cells by proteases such as thrombin initiates signaling through two primary G protein-coupled pathways: the Gαq/RhoA/MAPK pathway and the Gαi/adenylyl cyclase pathway.

Gαq/RhoA/MAPK Signaling Axis

Upon activation, PAR-4 couples to Gαq, leading to the activation of RhoA GTPase and subsequent phosphorylation of p38 and ERK1/2 MAP kinases.[1][2] This pathway is primarily associated with pro-inflammatory responses and cytoskeletal rearrangements.

Gαi/Adenylyl Cyclase Signaling Pathway

In certain contexts, particularly in bovine aortic endothelial cells, PAR-4 activation has been shown to couple to Gαi, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This pathway is implicated in the regulation of nitric oxide (NO) production.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to PAR-4 activation and expression in endothelial cells.

| Parameter | Value | Cell Type | Reference |

| Thrombin EC50 for PAR-4 Activation | ~5,000 pM | General | [4] |

| PAR-1-AP (TFLLRN) EC50 | Not applicable for PAR-4 | - | - |

| PAR-4-AP (AYPGKF-NH2) EC50 | 15 µM (platelet aggregation) | Platelets | |

| Optimized PAR-4-AP (A-Phe(4-F)-PGWLVKNG) EC50 | 3.4 µM (platelet aggregation) | Platelets |

Table 1: Ligand Affinities and Potencies for PAR-4

| Cell Type | PAR-1:PAR-4 mRNA Ratio | Condition | Reference |

| Murine Hepatic Endothelial Cells | 153:1 | Normal | |

| Human Coronary Artery Endothelial Cells | - | IL-1α treated (4-fold increase in PAR-4 mRNA) | |

| Human Coronary Artery Endothelial Cells | - | TNF-α treated (~5-fold increase in PAR-2, ~4-fold increase in PAR-4) |

Table 2: Relative Expression of PAR-1 and PAR-4 in Endothelial Cells

Downstream Cellular Effects and Experimental Protocols

Inflammation

PAR-4 activation in endothelial cells is strongly linked to pro-inflammatory responses, primarily through the Gαq/RhoA/MAPK pathway, leading to the expression of adhesion molecules and inflammatory cytokines. A key transcription factor involved in this process is NF-κB.

This assay quantifies NF-κB activation by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

DMEM (complete, serum-free, and 1% FBS)

-

TNF-α (positive control)

-

PAR-4 activating peptide (e.g., AYPGKF-NH₂)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

For each well, dilute 100 ng of NF-κB reporter plasmid and 10 ng of Renilla plasmid in 10 µL of Opti-MEM.

-

In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature.

-

Add 20 µL of the complex to each well.

-

Incubate for 24 hours.

-

-

Treatment:

-

Replace the medium with serum-free DMEM.

-

Add PAR-4 agonist or TNF-α (20 ng/mL) and incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the kit.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Express results as fold induction over untreated controls.

Apoptosis

PAR-4 activation has been implicated in endothelial cell apoptosis, potentially through the activation of caspase-9.

This assay measures the activity of caspase-9 by detecting the cleavage of a specific fluorogenic substrate.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

PAR-4 activating peptide (e.g., AYPGKF-NH₂)

-

Staurosporine (positive control for apoptosis)

-

Caspase-9 Assay Kit (Fluorometric)

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed endothelial cells in a 96-well plate.

-

Induce apoptosis by treating cells with the PAR-4 agonist or staurosporine for the desired time.

-

-

Cell Lysis:

-

Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

-

Assay Reaction:

-

To each sample, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

-

Add 5 µL of 1 mM LEHD-AFC substrate (final concentration 50 µM).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the fluorescence in a fluorometer with a 400 nm excitation filter and a 505 nm emission filter.

-

Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of treated samples to untreated controls.

Endothelial Barrier Function

PAR-4 activation can lead to the disruption of the endothelial barrier, increasing permeability. This is often mediated by cytoskeletal rearrangements controlled by the RhoA pathway.

TEER measurement is a non-invasive method to quantify the integrity of endothelial cell monolayers.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts with a porous membrane

-

Endothelial cell growth medium

-

PAR-4 activating peptide (e.g., AYPGKF-NH₂)

-

TEER measurement system (e.g., EVOM2)

Procedure:

-

Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

TEER Measurement:

-

Equilibrate the TEER electrodes in sterile PBS.

-

Place the "chopstick" electrodes in the upper and lower chambers of the Transwell insert.

-

Record the baseline resistance.

-

-

Treatment: Add the PAR-4 agonist to the upper chamber.

-

Time-Course Measurement: Measure TEER at various time points after treatment to monitor changes in barrier function.

-

Data Analysis: Subtract the resistance of a blank insert from the measured values and multiply by the surface area of the insert to obtain TEER in Ω·cm².

Angiogenesis

PAR-4 signaling can influence angiogenesis, the formation of new blood vessels. This can be assessed through in vitro assays that measure endothelial cell migration and tube formation.

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

PAR-4 activating peptide (e.g., AYPGKF-NH₂)

-

96-well plate

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow polymerization.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the PAR-4 agonist or control. Seed 1.5-2 x 10⁴ cells per well onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Analyze the images to quantify parameters such as the number of nodes, number of branches, and total tube length using software like ImageJ with an angiogenesis analyzer plugin.

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

6-well or 12-well plates

-

200 µL pipette tip

-

Endothelial cell growth medium

-

PAR-4 activating peptide (e.g., AYPGKF-NH₂)

-

Inverted microscope with a camera

Procedure:

-

Cell Culture: Seed endothelial cells in a multi-well plate and grow to full confluency.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the PAR-4 agonist or control.

-

Imaging: Immediately acquire images of the scratch at time 0. Incubate the plate and acquire images of the same fields at various time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.

Conclusion

The activation of PAR-4 in endothelial cells initiates a complex network of downstream signaling events with significant physiological and pathological implications. Understanding these pathways and their cellular consequences is crucial for the development of novel therapeutic strategies targeting vascular inflammation, thrombosis, and angiogenesis. This technical guide provides a foundational framework for researchers to investigate the multifaceted role of PAR-4 in endothelial biology, offering detailed methodologies and a summary of current quantitative knowledge. Further research is warranted to fully elucidate the context-dependent signaling and functional outcomes of PAR-4 activation in different vascular beds and disease states.

References

- 1. Endothelial protease-activated receptor 4: impotent or important? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Gi/o in the PAR-4-induced NO production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of PAR-4 in thrombin-mediated signaling

An In-depth Technical Guide on the Role of PAR-4 in Thrombin-Mediated Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin is the most potent physiological activator of platelets, playing a central role in hemostasis and thrombosis.[1][2][3] It exerts its effects on human platelets primarily through the proteolytic activation of two G-protein coupled receptors (GPCRs): Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4).[4][5] These receptors are activated when thrombin cleaves their N-terminal exodomain, unmasking a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate signaling.

While both receptors are activated by thrombin, they exhibit distinct characteristics that translate into complementary roles in platelet biology. PAR1, containing a high-affinity hirudin-like domain, is efficiently cleaved by sub-nanomolar concentrations of thrombin, mediating a rapid and transient signaling response that initiates platelet activation. In contrast, PAR4 lacks this high-affinity binding site and requires approximately 10-fold higher thrombin concentrations for activation, resulting in a slower, more prolonged signal that is crucial for stabilizing thrombus formation. This dual-receptor system allows for a graded and robust response to varying thrombin concentrations generated at a site of vascular injury.

This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies associated with PAR4's role in thrombin-mediated signaling, with a focus on its function in platelet activation.

PAR-4 Activation and Signaling Kinetics

The activation of PAR4 by thrombin is a critical event in the later stages of platelet response. Unlike PAR1, PAR4's activation is less efficient, leading to distinct signaling kinetics.

Mechanism of Activation

Thrombin cleaves the N-terminus of PAR4 between arginine-47 and glycine-48, exposing the tethered ligand sequence (GYPGKF in mice, GYPGQV in humans) that initiates signaling. The efficiency of PAR4 cleavage is significantly lower than that of PAR1. However, recent studies have revealed that thrombin's exosite II is critical for the activation of PAR4, a distinct mechanism from PAR1 which relies on exosite I. It has also been proposed that heterodimerization between PAR1 and PAR4 on the platelet surface facilitates PAR4 cleavage, with PAR1 acting as a cofactor for PAR4 activation by thrombin.

Signaling Kinetics and Cellular Responses

The signaling output from PAR4 activation is characteristically slow and sustained, in contrast to the rapid and transient signal from PAR1. This is most evident in the pattern of intracellular calcium mobilization.

-

PAR1 Activation: Induces a rapid, transient spike in intracellular calcium concentration ([Ca²⁺]i).

-

PAR4 Activation: Gives rise to a slow but much more prolonged elevation of [Ca²⁺]i.

This sustained signaling from PAR4 is considered essential for the later phases of platelet activation, including stable thrombus formation and procoagulant activity.

Quantitative Data on PAR-4 Activation

The following table summarizes key quantitative parameters related to the activation of PAR4 by thrombin and specific activating peptides (APs).

| Parameter | Value | Cell/System | Notes | Reference(s) |

| Thrombin (α-thrombin) EC₅₀ | ~0.7 nM | Human Platelets | Calculated for PAR4-mediated activation. | |

| PAR4-AP (AYPGKF) Concentration | 500 µM | Human Platelets | Required for maximal PAC-1 binding (integrin αIIbβ3 activation). | |

| PAR1-AP (SFLLRN) Concentration | 100 µM | Human Platelets | Required for maximal PAC-1 binding. | |

| γ-thrombin Concentration | 27 nM | Human Platelets | Used to induce platelet aggregation in experimental assays. | |

| Rate of Activation by Thrombin | 20- to 70-fold slower than PAR1 | Human Platelets | PAR4 is engaged sequentially after PAR1. | |

| Optimized PAR4-AP EC₅₀ | 3.4 µM | Human Platelets | For a novel, more potent activating peptide A-Phe(4-F)-PGWLVKNG. |

Downstream Signaling Pathways

Upon activation by thrombin, PAR4 couples to heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate downstream signaling cascades that culminate in platelet activation.

Gαq-PLCβ Pathway

Activation of Gαq stimulates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytosol. This sustained calcium signal is a hallmark of PAR4 activation.

-

DAG , along with elevated Ca²⁺, activates Protein Kinase C (PKC), a key enzyme that phosphorylates numerous substrates to promote granule secretion and integrin αIIbβ3 activation.

Gα12/13-RhoA Pathway

Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to phosphorylation of myosin light chain and subsequent reorganization of the actin cytoskeleton. This pathway is the primary driver of the initial platelet shape change, a hallmark of platelet activation.

Synergy with Other Receptors

PAR4 signaling demonstrates significant crosstalk with other platelet receptors. Notably, PAR4 activation can synergize with the P2Y12 receptor, an ADP receptor crucial for amplifying and sustaining platelet activation. This synergy is important for stabilizing thrombi.

Experimental Protocols

Studying PAR4 signaling requires specific methodologies to isolate its contribution from PAR1 and to quantify the downstream cellular responses.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Platelet Preparation: Whole blood is drawn from healthy volunteers into sodium citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

-

Incubation: Aliquots of PRP (e.g., 0.5 mL at 2.5 x 10⁸ platelets/mL) are placed in a cuvette with a stir bar and pre-incubated at 37°C for 5 minutes in a lumi-aggregometer.

-

Inhibition (Optional): To study specific pathways, inhibitors can be added during pre-incubation. For example, to isolate PAR4 activity, a PAR1 antagonist (e.g., Vorapaxar) can be used.

-

Stimulation: Platelet aggregation is induced by adding a PAR4 agonist, such as PAR4-AP (e.g., 100 µM AYPGKF) or γ-thrombin (e.g., 27 nM).

-

Data Acquisition: Changes in light transmission are recorded over time. Aggregation is quantified as the maximum percentage change in light transmission.

Intracellular Calcium Mobilization Assay

This assay measures changes in [Ca²⁺]i in response to agonist stimulation using fluorescent calcium indicators.

Methodology:

-

Cell Preparation: Platelets are isolated and washed. They are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), in a suitable buffer (e.g., Hepes-Tyrodes buffer).

-

Assay Setup: The dye-loaded cells (e.g., 2.5 x 10⁵ cells) are placed in a 96-well plate or a fluorometer cuvette.

-

Stimulation: A baseline fluorescence reading is established before the addition of an agonist (e.g., 30 nM α-thrombin or a PAR4-AP).

-

Measurement: Fluorescence is measured over time using a plate reader or fluorometer. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is recorded, which corresponds to the intracellular calcium concentration.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of cell surface markers on individual platelets.

Methodology:

-

Stimulation: Platelet samples are incubated with agonists (e.g., thrombin, PAR4-AP) for a defined period.

-

Staining: Platelets are then incubated with fluorescently-labeled monoclonal antibodies against activation-dependent markers. A common marker is PAC-1, which specifically binds to the activated conformation of integrin αIIbβ3.

-

Fixation: The reaction is stopped, and cells are fixed, typically with paraformaldehyde.

-

Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the stained platelets is measured, which is proportional to the level of marker expression.

Role in Hemostasis and Thrombosis

The distinct signaling properties of PAR1 and PAR4 define their complementary roles in physiological hemostasis and pathological thrombosis.

-

PAR1: Responds to initial, low concentrations of thrombin to quickly initiate platelet activation and form an unstable plug, crucial for primary hemostasis.

-

PAR4: Is engaged by the higher thrombin concentrations generated during robust coagulation. Its sustained signaling is essential for consolidating the platelet plug, promoting procoagulant activity, and forming a stable, fibrin-rich thrombus.

Studies using PAR4-deficient mice have confirmed this critical role. Par4-/- mice exhibit prolonged bleeding times and are protected against arterial and venous thrombosis, a phenotype attributed specifically to the lack of PAR4 signaling in platelets.

Conclusion and Therapeutic Implications

PAR4 is a key mediator of thrombin-induced platelet activation, providing the sustained signaling necessary for robust thrombus formation and stability. Its role, complementary to the rapid initiation signal from PAR1, makes it an attractive target for novel antiplatelet therapies. The development of PAR4 antagonists aims to selectively inhibit the pro-thrombotic, sustained phase of platelet activation while potentially preserving the initial hemostatic functions mediated by PAR1. This strategy could offer a more favorable balance between antithrombotic efficacy and bleeding risk compared to existing antiplatelet agents. A thorough understanding of the technical details of PAR4 signaling and the experimental methods used to study it is therefore essential for researchers and drug developers in the field of cardiovascular medicine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

A Technical Guide to PAR-4 Agonist Peptides and G-Protein Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Protease-Activated Receptor 4 (PAR-4), its activation by agonist peptides, and the subsequent coupling to intracellular G-proteins. It is designed to be a comprehensive resource, detailing the molecular mechanisms, signaling pathways, and key experimental methodologies used in the study of PAR-4.

Introduction to Protease-Activated Receptor 4 (PAR-4)

Protease-Activated Receptor 4 (PAR-4) is a member of the G-protein-coupled receptor (GPCR) superfamily, a large group of proteins that detect molecules outside the cell and activate internal signal transduction pathways.[1][2] Human platelets express two such receptors that are activated by the coagulation protease thrombin: PAR1 and PAR4.[3][4] While PAR1 mediates a rapid, transient signal, PAR4 activation results in a slower, more prolonged signal that is crucial for the later phases of platelet aggregation and stable thrombus formation.[5]

Activation of PARs occurs through a unique mechanism involving proteolytic cleavage of the receptor's N-terminal exodomain. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding intramolecularly to the receptor to trigger G-protein coupling and downstream signaling. Synthetic peptides that mimic the sequence of this tethered ligand can act as exogenous agonists, activating the receptor without the need for proteolytic cleavage.

PAR-4 Agonist Peptides

Synthetic peptides derived from the tethered ligand sequence are invaluable tools for studying PAR-4 function. The most commonly used PAR-4 agonist peptides (APs) include GYPGKF-NH2 and AYPGKF-NH2, which selectively activate PAR-4. These peptides allow for the direct and specific activation of the receptor in various experimental systems, bypassing the need for proteases like thrombin.

Recent efforts have focused on developing more potent PAR-4 APs to improve the robustness of pharmacodynamic assays for screening PAR-4 antagonists. Through library screening and chemical optimization, novel peptides with significantly lower EC50 values have been identified, offering enhanced utility in research and clinical development.

G-Protein Coupling and Intracellular Signaling

Upon activation by its tethered ligand or a synthetic agonist peptide, PAR-4 undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. Experimental evidence has conclusively shown that PAR-4 couples to G-protein subunits of the Gq and G12/13 families, but not the Gi family. This specific coupling initiates distinct downstream signaling cascades that orchestrate the cellular response.

Gq-Mediated Signaling Pathway

The coupling of PAR-4 to Gq proteins leads to the activation of Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This pathway is critical for events such as platelet granule secretion and integrin activation.

G12/13-Mediated Signaling Pathway

Simultaneously, PAR-4 couples to G12/13 proteins, which activate Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA. The G12/13-RhoA signaling axis is primarily responsible for regulating the actin cytoskeleton. In platelets, this pathway mediates the initial shape change, a crucial step for effective aggregation.

The diagram below illustrates the primary signaling pathways initiated by PAR-4 activation.

Caption: PAR-4 G-protein coupled signaling pathways.

Quantitative Data on PAR-4 Agonist Peptides

The potency of various PAR-4 agonist peptides is typically quantified by their half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization or platelet aggregation. The data below, compiled from multiple studies, summarizes the potency of several key PAR-4 agonists.

| Peptide Agonist | Assay Type | EC50 Value (µM) | Source |

| AYPGKF-NH2 | Calcium Mobilization | 61 | |

| AYPGKF-NH2 | Platelet Aggregation | 56 | |

| AYPGKF-NH2 | Platelet Aggregation | 11 | |

| AYPGWLVKNG | Calcium Mobilization | 4.8 | |

| A-Phe(4-F)-PGWLVKNG | Calcium Mobilization | 2.3 | |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | 3.4 | |

| Thrombin | PAR-4 Activation | ~5 nM (0.005 µM) |

Experimental Protocols

Characterizing the interaction between PAR-4 agonists and G-proteins requires specific functional assays. The following sections detail the methodologies for three key experiments.

Calcium Mobilization Assay

This assay is a widely used method to measure the activation of Gq-coupled receptors by monitoring changes in intracellular calcium concentration.